molecular formula C17H18N6O7 B6122888 2,4,6-trinitrophenol - 1-ethyl-N,2-dimethyl-1H-benzimidazol-5-amine (1:1)

2,4,6-trinitrophenol - 1-ethyl-N,2-dimethyl-1H-benzimidazol-5-amine (1:1)

Cat. No. B6122888
M. Wt: 418.4 g/mol
InChI Key: QDNJEBMDRGZSPT-UHFFFAOYSA-N
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Description

2,4,6-trinitrophenol - 1-ethyl-N,2-dimethyl-1H-benzimidazol-5-amine (1:1) is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound is commonly known as TNP-EDB, and it has been used in various biochemical and physiological studies. TNP-EDB is a potent inhibitor of protein tyrosine phosphatases (PTPs), which makes it an essential tool for the study of PTPs in cells.

Mechanism of Action

TNP-EDB inhibits the activity of 2,4,6-trinitrophenol - 1-ethyl-N,2-dimethyl-1H-benzimidazol-5-amine (1:1) by binding to the active site of the enzyme. This binding prevents the enzyme from dephosphorylating its substrate, which results in the activation of signaling pathways. The inhibition of 2,4,6-trinitrophenol - 1-ethyl-N,2-dimethyl-1H-benzimidazol-5-amine (1:1) by TNP-EDB has been shown to have a significant effect on cellular processes, including cell growth and differentiation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of TNP-EDB are dependent on the specific PTP that it inhibits. TNP-EDB has been shown to inhibit several 2,4,6-trinitrophenol - 1-ethyl-N,2-dimethyl-1H-benzimidazol-5-amine (1:1), including PTP1B, SHP-2, and TC-PTP. Inhibition of these enzymes has been linked to the regulation of insulin signaling, the immune response, and cancer cell growth.

Advantages and Limitations for Lab Experiments

The use of TNP-EDB in lab experiments has several advantages and limitations. One advantage is its potency as a PTP inhibitor, which allows for the study of 2,4,6-trinitrophenol - 1-ethyl-N,2-dimethyl-1H-benzimidazol-5-amine (1:1) at low concentrations. However, the compound's toxicity and instability limit its use in cell-based assays and in vivo studies.

Future Directions

For the use of TNP-EDB include the development of derivatives with improved stability and the use of TNP-EDB-based probes for the visualization of PTP activity in live cells and tissues.

Synthesis Methods

The synthesis of TNP-EDB is a complex process that involves several steps. The first step is the synthesis of 1-ethyl-N,2-dimethyl-1H-benzimidazole-5-amine, which is then reacted with 2,4,6-trinitrochlorobenzene to produce TNP-EDB. The purity of the compound is critical for its use in scientific research, and several purification steps are required to obtain a high-quality product.

Scientific Research Applications

TNP-EDB has been used in various scientific research applications, including the study of 2,4,6-trinitrophenol - 1-ethyl-N,2-dimethyl-1H-benzimidazol-5-amine (1:1) and their role in cellular signaling. 2,4,6-trinitrophenol - 1-ethyl-N,2-dimethyl-1H-benzimidazol-5-amine (1:1) are enzymes that play a critical role in the regulation of cellular processes, including cell growth, differentiation, and apoptosis. Dysregulation of 2,4,6-trinitrophenol - 1-ethyl-N,2-dimethyl-1H-benzimidazol-5-amine (1:1) has been linked to several diseases, including cancer, diabetes, and autoimmune disorders.

properties

IUPAC Name

1-ethyl-N,2-dimethylbenzimidazol-5-amine;2,4,6-trinitrophenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3.C6H3N3O7/c1-4-14-8(2)13-10-7-9(12-3)5-6-11(10)14;10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16/h5-7,12H,4H2,1-3H3;1-2,10H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDNJEBMDRGZSPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NC2=C1C=CC(=C2)NC)C.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N6O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-ethyl-N,2-dimethylbenzimidazol-5-amine;2,4,6-trinitrophenol

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